molecular formula C20H12N2O4 B11484411 2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B11484411
M. Wt: 344.3 g/mol
InChI Key: ZDKYVWRNATURHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. A common method includes the reaction of an aryl aldehyde, malononitrile, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalytic amount of triethylamine (Et3N) in acetonitrile (CH3CN) . The mixture is sonicated for 10-15 minutes to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis. The use of common reagents and mild reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, its anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and applications. Its ability to form various derivatives through substitution reactions further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C20H12N2O4/c21-9-14-15(10-5-7-11(23)8-6-10)16-17(24)12-3-1-2-4-13(12)18(25)19(16)26-20(14)22/h1-8,15,23H,22H2

InChI Key

ZDKYVWRNATURHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)O)C#N)N

Origin of Product

United States

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